molecular formula C10H14BFO2S B1441277 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1253586-81-0

2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1441277
Key on ui cas rn: 1253586-81-0
M. Wt: 228.1 g/mol
InChI Key: MFXPGYRFFOCAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09056873B2

Procedure details

To a solution of thiophene (252 mg, 2.99 mmol) in THF (3.5 mL) at −78° C. was added n-butyllithium (2.5M, 1.3 mL, 3.2 mmol) dropwise to keep the temperature below −70° C. The solution was stirred for 40 minutes at −78° C. A solution of N-fluorobenzenesulfonimide (987 mg, 3.1 mmol) in THF (5 mL) was added over a period of 20 minutes. The temperature of the mixture was allowed to rise to −10° C. and was subsequently cooled to −78° C. To the mixture was added n-butyllithium (2.5M, 1.3 mL, 3.2 mmol) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (580 mg, 3.1 mmol) in THF (2 mL). The reaction was allowed to continue at −78° C. for 30 min and then quenched with saturated aqueous ammonium chloride (10 mL). The organic layer was separated and the aqueous phase was extracted with EtOAc (3×15 mL). The organic layers were combined and dried over sodium sulfate. After removal of solvent, the residue was purified by flash chromatography (petroleum ether/ethyl acetate=20:1) to give the title compound (143 mg, 21%). 1H NMR (400 MHz, CDCl3) δ ppm 1.32 (s, 12H), 6.55 (d, J=3.6 Hz, 1H), 7.27 (d, J=3.6 Hz, 1H).
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
580 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:21])(=O)=O)=CC=1.C(O[B:35]1[O:39][C:38]([CH3:41])([CH3:40])[C:37]([CH3:43])([CH3:42])[O:36]1)(C)C>C1COCC1>[F:21][C:5]1[S:1][C:2]([B:35]2[O:39][C:38]([CH3:41])([CH3:40])[C:37]([CH3:43])([CH3:42])[O:36]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
987 mg
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
580 mg
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 40 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
CUSTOM
Type
CUSTOM
Details
to rise to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled to −78° C
WAIT
Type
WAIT
Details
to continue at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (petroleum ether/ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=CC=C(S1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.